molecular formula C19H13NO3 B4750065 2-phenyl-4-[3-(2-propyn-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one

2-phenyl-4-[3-(2-propyn-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No. B4750065
M. Wt: 303.3 g/mol
InChI Key: YFJCJEANEBEGTD-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4-[3-(2-propyn-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one, commonly known as PPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. PPO is a member of the oxazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of PPO is not fully understood. However, it is believed that PPO exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, PPO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. PPO has also been found to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
PPO has been found to have several biochemical and physiological effects. PPO has been shown to induce apoptosis, or programmed cell death, in cancer cells. PPO has also been found to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. In addition, PPO has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One of the advantages of PPO is its broad range of biological activities, which makes it a potential candidate for the development of new drugs. PPO is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of PPO is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of PPO is not fully understood, which makes it challenging to optimize its biological activities.

Future Directions

There are several future directions for research on PPO. One direction is to explore the potential of PPO as a therapeutic agent for cancer and viral infections. Another direction is to investigate the mechanism of action of PPO and identify its molecular targets. In addition, future research could focus on optimizing the biological activities of PPO by modifying its chemical structure. Finally, research could explore the potential of PPO as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, PPO is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. PPO exhibits a broad range of biological activities, including anticancer, antiviral, and antimicrobial activities. PPO has been shown to inhibit the growth of various cancer cell lines, inhibit the replication of several viruses, and modulate the immune system. PPO is relatively easy to synthesize, but its low solubility in water and the lack of understanding of its mechanism of action are limitations. Future research could focus on exploring the therapeutic potential of PPO, identifying its molecular targets, and optimizing its biological activities.

Scientific Research Applications

PPO has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial activities. PPO has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PPO has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, PPO has been found to exhibit antibacterial and antifungal activities.

properties

IUPAC Name

(4E)-2-phenyl-4-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c1-2-11-22-16-10-6-7-14(12-16)13-17-19(21)23-18(20-17)15-8-4-3-5-9-15/h1,3-10,12-13H,11H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJCJEANEBEGTD-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-phenyl-4-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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